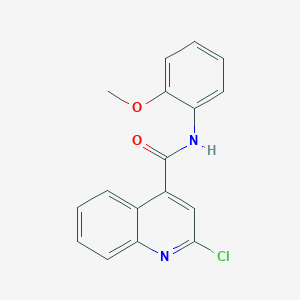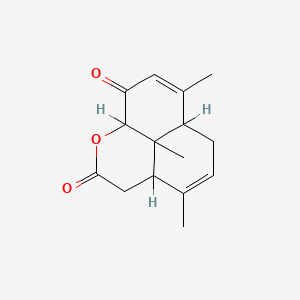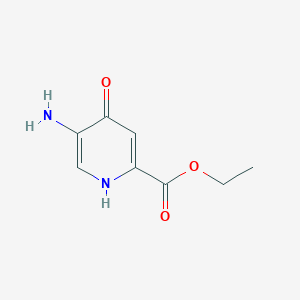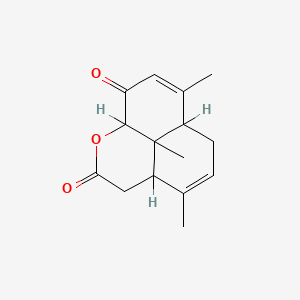![molecular formula C6H12Cl2O2Si B14163973 Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate CAS No. 4074-06-0](/img/structure/B14163973.png)
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate: is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a methyl group, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable precursor with dichloromethylsilane. One common method is the hydrosilylation of an unsaturated ester with dichloromethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The silicon center can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The major products are silanols (oxidation) or silanes (reduction).
科学的研究の応用
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and as a crosslinking agent in the manufacture of silicone elastomers
作用機序
The mechanism by which methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate exerts its effects involves the reactivity of the silicon center. The dichloromethylsilyl group can undergo nucleophilic substitution, hydrolysis, and other reactions, allowing it to interact with various molecular targets. These reactions can modify the properties of the target molecules, leading to the desired chemical transformations.
類似化合物との比較
Similar Compounds
Dichloro(methyl)phenylsilane: This compound has a phenyl group instead of a propanoate ester and is used in similar applications.
Chloromethyldichloromethylsilane: This compound has a chloromethyl group instead of a propanoate ester and is used as an intermediate in organic synthesis
Uniqueness
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate is unique due to the presence of both a dichloromethylsilyl group and a propanoate ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
4074-06-0 |
|---|---|
分子式 |
C6H12Cl2O2Si |
分子量 |
215.15 g/mol |
IUPAC名 |
methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-5(6(9)10-2)4-11(3,7)8/h5H,4H2,1-3H3 |
InChIキー |
SKKYDEPISCENHR-UHFFFAOYSA-N |
正規SMILES |
CC(C[Si](C)(Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)


![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)


![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)


![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

